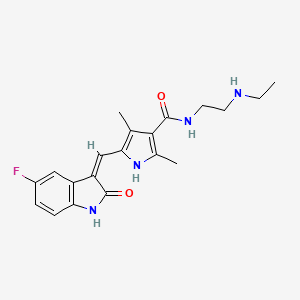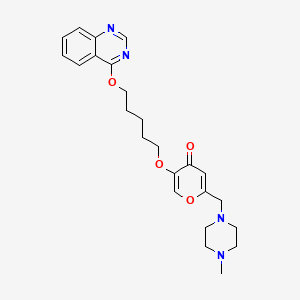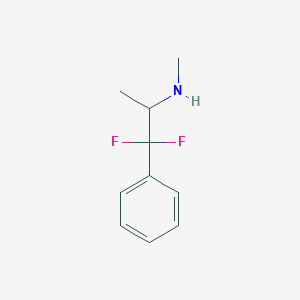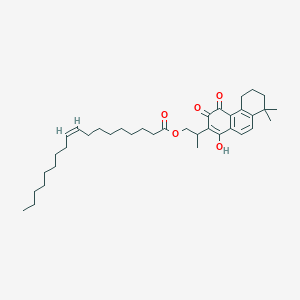
thonningianin A
Descripción general
Descripción
THONNINGIANIN A es un compuesto natural que pertenece a la clase de los elagitaninos, que son compuestos polifenólicos. Se encuentra principalmente en plantas como Thonningia sanguinea y Diospyros lotus. This compound es conocido por sus diversas actividades biológicas, incluidas las propiedades antifúngicas, antioxidantes y anticancerígenas .
Mecanismo De Acción
THONNINGIANIN A ejerce sus efectos a través de varios mecanismos:
Actividad Antifúngica: Mejora la producción intracelular de especies reactivas de oxígeno y regula la transcripción de genes relacionados con el redox.
Actividad Anticaencégena: This compound induce la apoptosis en las células cancerosas al aumentar los niveles de especies reactivas de oxígeno y causar fragmentación del ADN.
Actividad Antioxidante: El compuesto elimina los radicales libres, inhibe la formación de superóxido y quelata iones metálicos.
Análisis Bioquímico
Biochemical Properties
Thonningianin A plays a crucial role in biochemical reactions, primarily due to its strong antioxidant activity. It interacts with several biomolecules, including enzymes and proteins, to exert its effects. One of the key interactions is with reactive oxygen species (ROS), where this compound acts as a free radical scavenger, thereby reducing oxidative stress in cells . Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in oxidative stress pathways, such as NADPH oxidase . This inhibition helps in mitigating the production of ROS, further enhancing its antioxidant capacity.
Cellular Effects
This compound has been observed to influence various cellular processes, particularly in cancer cells. In HepG-2 human hepatocellular carcinoma cells, this compound induces apoptosis and cell cycle arrest . This compound triggers apoptosis through the activation of caspase-9 and caspase-3, leading to DNA fragmentation and an increase in ROS levels . This compound also disrupts the mitochondrial membrane potential and down-regulates the expression of anti-apoptotic proteins such as Bcl-xL . Furthermore, it affects cell signaling pathways by down-regulating the NF-kappa-B pathway and modulating the expression of cyclin D1 and CDK4, which are crucial for cell cycle progression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It enhances intracellular ROS production and regulates the transcription of redox-related genes . This compound also increases caspase activity and the expression of CaMCA1, a caspase-encoding gene in Candida albicans . This regulation of caspase activity is crucial for its antifungal properties. Additionally, this compound has been shown to inhibit biofilm formation and destroy mature biofilms, further highlighting its potential as an antifungal agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular functions. This compound has demonstrated stability in various experimental conditions, maintaining its antioxidant and antifungal activities over extended periods Long-term studies have shown that this compound can sustain its therapeutic effects, making it a promising candidate for prolonged use in biomedical applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving diabetic nephropathy mice, this compound was administered at various doses to evaluate its therapeutic potential . The results indicated that higher doses of this compound significantly ameliorated renal interstitial fibrosis and reduced inflammation by modulating the gut microbiota and repressing the NLRP3/ASC/Caspase-1 signaling pathway . At excessively high doses, this compound may exhibit toxic effects, necessitating careful dosage optimization for therapeutic use .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and inflammation. It interacts with enzymes such as NADPH oxidase and modulates the activity of the NLRP3/ASC/Caspase-1 pathway . These interactions help in reducing oxidative stress and inflammation, thereby contributing to its therapeutic effects. Additionally, this compound influences the gut microbiota, which plays a crucial role in its metabolic pathways and overall efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its affinity for specific tissues and its ability to accumulate in target sites. Studies have shown that this compound can effectively reach and exert its effects in the kidneys, liver, and other organs, highlighting its potential for targeted therapeutic applications .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. It is primarily localized in the mitochondria, where it exerts its antioxidant effects by scavenging ROS and protecting mitochondrial integrity . Additionally, this compound may localize in the nucleus, where it can influence gene expression and modulate cellular responses to oxidative stress . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
THONNINGIANIN A se puede aislar del extracto metanólico de Thonningia sanguinea utilizando cromatografía de partición centrífuga. El sistema de disolventes utilizado incluye éter metil terc-butílico, 1,2-dimetoxietano y agua en una proporción de 1:2:1. El proceso implica una técnica de separación bidimensional que permite el aislamiento de this compound con alta pureza y rendimiento .
Métodos de Producción Industrial
Actualmente, no existen métodos de producción industrial a gran escala para this compound. El compuesto se obtiene principalmente mediante la extracción de fuentes naturales, lo que puede limitar su disponibilidad para aplicaciones industriales extensas.
Análisis De Reacciones Químicas
Tipos de Reacciones
THONNINGIANIN A experimenta diversas reacciones químicas, incluidas:
Reducción: El compuesto puede participar en reacciones redox, contribuyendo a su actividad antioxidante.
Sustitución: this compound puede formar derivados mediante reacciones de sustitución, que pueden mejorar sus actividades biológicas.
Reactivos y Condiciones Comunes
Oxidación: Los reactivos comunes incluyen peróxido de hidrógeno y otros agentes oxidantes.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.
Sustitución: Se pueden emplear varios disolventes orgánicos y catalizadores para facilitar las reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, que pueden poseer actividades biológicas mejoradas.
Aplicaciones Científicas De Investigación
Química: Se utiliza como compuesto modelo para estudiar las propiedades y reacciones de los elagitaninos.
Biología: THONNINGIANIN A exhibe una actividad antifúngica significativa contra Candida albicans, incluidas cepas resistentes al fluconazol. También inhibe la formación de biopelículas y destruye las biopelículas maduras.
Medicina: El compuesto ha demostrado potencial como agente anticancerígeno al inducir la apoptosis en las células cancerosas. También tiene propiedades antioxidantes que pueden proteger contra enfermedades relacionadas con el estrés oxidativo.
Industria: Las propiedades antioxidantes de this compound lo convierten en un posible candidato para su uso en la conservación de alimentos y cosméticos.
Comparación Con Compuestos Similares
THONNINGIANIN A es único entre los elagitaninos debido a sus actividades biológicas específicas. Los compuestos similares incluyen:
THONNINGIANIN B: Otro elagitanino que se encuentra en Thonningia sanguinea con propiedades antifúngicas y antioxidantes similares.
Alicina: Un compuesto que se encuentra en el ajo con actividad antifúngica.
Pterostilbeno: Un compuesto natural con propiedades antioxidantes y anticancerígenas.
Roemerina: Un alcaloide con actividad antifúngica.
Propiedades
IUPAC Name |
[(10R,11R,12R,13S,15R)-13-[3,5-dihydroxy-4-(3-phenylpropanoyl)phenoxy]-3,4,5,12,21,22,23-heptahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H34O21/c43-20(7-6-15-4-2-1-3-5-15)30-21(44)10-17(11-22(30)45)60-42-36(55)38(63-39(56)16-8-23(46)31(50)24(47)9-16)37-27(61-42)14-59-40(57)18-12-25(48)32(51)34(53)28(18)29-19(41(58)62-37)13-26(49)33(52)35(29)54/h1-5,8-13,27,36-38,42,44-55H,6-7,14H2/t27-,36-,37-,38-,42-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVKQEFQGYTUAR-VHBRHXFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC=CC=C4)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC=CC=C4)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H34O21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
874.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
271579-11-4 | |
| Record name | Thonningianin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0271579114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(5S,8S)-5,8-dimethyl-1-oxo-6,7-dihydro-5H-pyrrolizin-3-yl]-3-methylbut-2-enamide](/img/structure/B1246937.png)


![3-Hydroxy-7-methoxy-2-methyl-4H-benzo[b][1,4]oxazine-4-carbaldehyde](/img/structure/B1246942.png)
![3-[[(10E,16E)-5,7,9,19,21,23,27,29,30,31-decahydroxy-8,12,18,22,26-pentamethyl-13-[(4E,8E)-4-methyl-12-[(N'-methylcarbamimidoyl)amino]dodeca-4,8-dien-2-yl]-15-oxo-14,33-dioxabicyclo[27.3.1]tritriaconta-10,16-dien-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B1246944.png)
![(3S)-2-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]heptanoyl]-N-[(3S)-5-methyl-2-oxohexan-3-yl]diazinane-3-carboxamide](/img/structure/B1246948.png)




![1-benzofuran-2-ylmethyl N-[(2R)-3-(1H-indol-3-yl)-2-methyl-1-oxo-1-[[(1S)-1-pyridin-4-ylethyl]amino]propan-2-yl]carbamate](/img/structure/B1246953.png)


